(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-acetonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinecarboxylic acid hydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-acetonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic carboxylate
- 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
- 1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate
Uniqueness
(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-acetonitrile stands out due to its unique combination of the pyridine and oxadiazole rings, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H6N4O |
---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)acetonitrile |
InChI |
InChI=1S/C9H6N4O/c10-4-3-8-12-9(13-14-8)7-2-1-5-11-6-7/h1-2,5-6H,3H2 |
InChI Key |
PJCJDOLGEJKYOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CC#N |
Origin of Product |
United States |
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